molecular formula C13H15NO3 B14227227 N-Benzyl-2-methoxy-4-oxopent-2-enamide CAS No. 827037-19-4

N-Benzyl-2-methoxy-4-oxopent-2-enamide

Cat. No.: B14227227
CAS No.: 827037-19-4
M. Wt: 233.26 g/mol
InChI Key: CMCPZESBPXPLLG-UHFFFAOYSA-N
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Description

N-Benzyl-2-methoxy-4-oxopent-2-enamide is an organic compound with the molecular formula C13H15NO3. It is characterized by the presence of a benzyl group attached to a methoxy-oxopent-2-enamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methoxy-4-oxopent-2-enamide typically involves the condensation of benzylamine with 2-methoxy-4-oxopent-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methoxy-4-oxopent-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl-substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyl-2-methoxy-4-oxopent-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-methoxy-4-oxopent-2-enamide involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the methoxy and oxopent-2-enamide moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

827037-19-4

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-benzyl-2-methoxy-4-oxopent-2-enamide

InChI

InChI=1S/C13H15NO3/c1-10(15)8-12(17-2)13(16)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,16)

InChI Key

CMCPZESBPXPLLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(=O)NCC1=CC=CC=C1)OC

Origin of Product

United States

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